molecular formula C9H9ClN4 B11739593 6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine

6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11739593
M. Wt: 208.65 g/mol
InChI Key: MKHIVCLBKVTFIT-UHFFFAOYSA-N
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Description

6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-cyclopropyl-1H-pyrazole-4-carbonitrile with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the chlorine atom.

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

Scientific Research Applications

6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the cyclopropyl group enhances its reactivity and potential as a pharmacophore in drug design.

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

6-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C9H9ClN4/c10-7-8(5-1-2-5)13-6-3-4-12-14(6)9(7)11/h3-5H,1-2,11H2

InChI Key

MKHIVCLBKVTFIT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC=NN3C(=C2Cl)N

Origin of Product

United States

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